Oleyl dimethyl ethyl ammonium bromide

Description

Historical Development of Quaternary Ammonium Compounds

The genesis of quaternary ammonium compound research traces back to pioneering work conducted at the Rockefeller Institute in 1916, when Jacobs, Heidelberger, and their colleagues reported the discovery of a revolutionary class of synthetic compounds possessing potent bactericidal properties. These researchers initially focused on quaternary salts of hexamethylenetetramine, created by reacting hexamethylenetetramine with various substituted benzyl or alkyl halides, which yielded numerous quaternary salts exhibiting pronounced bactericidal characteristics. The early observations of Jacobs in 1916, followed by subsequent work by Hartman and Kägi in 1928, established the foundation for understanding the germicidal activity of these compounds.

A significant breakthrough occurred in 1935 when Domagk redirected scientific attention to this group of compounds, demonstrating that bactericidal properties were not restricted to quaternary salts of hexamethylenetetramine alone. Domagk's research revealed that bactericidal properties constituted a general characteristic of a large number of quaternary ammonium salts following the general formula [NR₄]⁺, where the cationic portion comprised a nitrogen atom attached to four alkyl chains. His work established that optimal bactericidal activity required at least one radical to be a long-chain aliphatic group containing eight to eighteen carbon atoms, either plain or substituted, while the remaining three radicals could be lower alkyl, benzyl-bound, or aliphatically bound phenyl radicals.

The subsequent decades witnessed systematic development of quaternary ammonium compound chemistry, with Shelton and colleagues conducting comprehensive studies in 1939 and 1940 on numerous quaternary ammonium salts derived from aliphatic or heterocyclic amines. Their research demonstrated that optimum bactericidal activity occurred in compounds possessing one cetyl radical containing sixteen carbon atoms, with the remaining three radicals potentially being simple methyl groups or arranged in cyclic configurations. This foundational work established the structural requirements that continue to guide modern quaternary ammonium compound development and synthesis strategies.

Theoretical Classification of Long-Chain Quaternary Ammonium Compounds

The classification system for quaternary ammonium compounds has evolved into a sophisticated framework encompassing multiple generations, each characterized by distinct structural modifications and enhanced performance characteristics. The first generation of quaternary ammonium compounds, introduced over fifty years ago, featured benzalkonium chloride as the primary representative, also known as alkyl dimethyl benzyl chloride, wherein the alkyl chain exhibited variations in carbon number composition. Research demonstrated that alkyl chains containing twelve and fourteen carbons possessed the greatest antibacterial power, though this generation exhibited the lowest biocidal activity and faced challenges with bacterial resistance due to prolonged market presence.

The second generation, now commercially discontinued, was characterized by the chemical designation alkyl ethyl benzyl dimethyl ammonium chloride, distinguished by the presence of an ethyl radical in the aromatic ring. The third generation represented a strategic combination of the first two generations, mixing benzalkonium chloride with alkyl dimethyl benzyl ammonium chloride to achieve increased biocidal activity, enhanced detergency, and improved user safety through relatively low toxicity. This generational approach demonstrated that combining different quaternary ammonium compounds could prevent bacterial resistance to continued use of a single molecule while maintaining antimicrobial efficacy.

The fourth generation, designated as "Twin or Dual Chain" quaternary ammonium compounds, marked a significant departure from benzene ring-containing structures, instead featuring quaternary products with linear dialkyl chains such as didecyl dimethyl ammonium chloride or dioctyl dimethyl ammonium chloride. These compounds demonstrated superior germicidal activity, low foaming characteristics, and high tolerance to protein loads and hard water, making them particularly suitable for food and beverage industry applications due to their reduced toxicity profiles. The fifth generation represented the culmination of this evolutionary process, combining fourth-generation compounds with second-generation materials to create formulations with enhanced germicidal performance under harsh conditions while maintaining safety for human use.

| Generation | Primary Components | Key Characteristics | Application Focus |

|---|---|---|---|

| First | Benzalkonium chloride (C12-C14 alkyl chains) | Lowest biocidal activity, potential resistance issues | Hospital, veterinary disinfection |

| Second | Alkyl ethyl benzyl dimethyl ammonium chloride | Ethyl radical in aromatic ring | Discontinued commercially |

| Third | First + Second generation mixture | Increased biocidal activity, enhanced detergency | General disinfection applications |

| Fourth | Didecyl dimethyl ammonium chloride | Superior germicidal activity, low foaming | Food and beverage industry |

| Fifth | Fourth + Second generation mixture | Enhanced performance in harsh conditions | Industrial applications |

Position of Oleyl Dimethyl Ethyl Ammonium Bromide within Quaternary Ammonium Compound Research

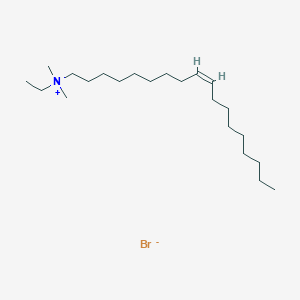

Oleyl dimethyl ethyl ammonium bromide occupies a distinctive position within quaternary ammonium compound research due to its unique structural characteristics that differentiate it from conventional generational classifications. The compound's molecular structure, featuring an unsaturated oleyl chain with eighteen carbon atoms and one double bond, represents a specialized category of quaternary ammonium compounds that exhibits enhanced solubility properties in organic solvents compared to saturated analogs. This structural configuration influences its aggregation behavior and industrial applicability, particularly in applications requiring compatibility with organic media and specialized surfactant properties.

The synthesis methodology for oleyl dimethyl ethyl ammonium bromide follows established quaternization protocols, typically involving the reaction of oleyl dimethylamine with ethyl bromide under controlled conditions. This synthetic approach yields a cationic surfactant with a positively charged nitrogen center, where the unsaturated oleyl chain contributes to unique physical and chemical properties not observed in saturated quaternary ammonium compound analogs. The compound's critical micelle concentration characteristics and phase behavior represent areas of active research interest, particularly regarding its performance in aqueous versus organic phases.

Contemporary research on oleyl dimethyl ethyl ammonium bromide focuses on its potential applications in phase-transfer catalysis, specialized surfactant systems, and organic synthesis protocols. The compound's structural features enable it to function effectively in reverse micelle formation and nanoparticle synthesis applications, where its organic solvent compatibility provides advantages over traditional quaternary ammonium compounds. Comparative studies with similar quaternary ammonium bromides demonstrate that the unsaturated oleyl chain configuration may result in faster environmental degradation compared to saturated analogs, potentially reducing environmental persistence while maintaining functional performance.

The compound's position within the broader quaternary ammonium compound research landscape is further defined by its molecular weight of 404.5 grams per mole and its specific structural designation as ethyl-dimethyl-[(Z)-octadec-9-enyl]azanium bromide. Research investigations continue to explore its surfactant behavior differences in aqueous versus organic phases, with particular attention to its micelle formation characteristics and potential applications in specialized industrial processes requiring unique solubility and compatibility profiles.

Properties

CAS No. |

14351-44-1 |

|---|---|

Molecular Formula |

C22H46BrN |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

ethyl-dimethyl-[(Z)-octadec-9-enyl]azanium;bromide |

InChI |

InChI=1S/C22H46N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(3,4)6-2;/h13-14H,5-12,15-22H2,1-4H3;1H/q+1;/p-1/b14-13-; |

InChI Key |

BFDFJIJWIIIZJB-HPWRNOGASA-M |

SMILES |

CCCCCCCCC=CCCCCCCCC[N+](C)(C)CC.[Br-] |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC[N+](C)(C)CC.[Br-] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC[N+](C)(C)CC.[Br-] |

Synonyms |

Oleyl dimethyl ethyl ammonium bromide |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Selected QABs

*Note: CMC values for Oleyl dimethyl ethyl ammonium bromide are extrapolated from trends in similar surfactants .

Key Findings and Trends

Alkyl Chain Impact: Longer alkyl chains (e.g., C₁₆ in CTAB) lower CMC due to increased hydrophobicity. Oleyl’s unsaturated C₁₈ chain may exhibit a slightly higher CMC than saturated C₁₈ analogs but lower than C₁₂ compounds like DTAB . Unsaturation in the oleyl chain enhances flexibility and solubility in nonpolar media, favoring applications in organic synthesis and lipid-based formulations .

Antimicrobial Efficacy :

- QABs with C₁₂–C₁₈ chains exhibit optimal antimicrobial activity. Oleyl dimethyl ethyl ammonium bromide’s efficacy is comparable to CTAB but may require higher concentrations due to reduced charge density from the ethyl substituent .

Environmental and Safety Profile :

- QABs with unsaturated chains (e.g., oleyl) may degrade faster than saturated analogs, reducing environmental persistence. However, all QABs show moderate toxicity (e.g., LD₅₀ = 500 mg/kg for cetyl analogs) .

Phase-Transfer Catalysis :

- Oleyl dimethyl ethyl ammonium bromide’s bulky structure may limit its use in aqueous-organic biphasic systems compared to smaller QABs like tetrabutylammonium bromide .

Research Implications and Industrial Relevance

- Advantages of Oleyl Dimethyl Ethyl Ammonium Bromide: Superior solubility in organic solvents due to unsaturated chain. Potential for tailored micelle structures in drug delivery systems.

- Limitations: Higher CMC than saturated C₁₈ QABs may reduce cost-effectiveness in large-scale applications. Limited data on biodegradation pathways compared to well-studied analogs like DDAC .

Preparation Methods

Reaction Components and Stoichiometry

-

Tertiary amine : Dimethyl ethylamine (N,N-dimethylethylamine) serves as the nitrogen-containing precursor.

-

Alkyl halide : Oleyl bromide (C₁₈H₃₅Br), featuring an unsaturated C18 chain, is the alkylating agent.

-

Solvent : Anhydrous ethanol or isopropanol is preferred to minimize hydrolysis of the alkyl halide.

-

Molar ratio : A slight excess of dimethyl ethylamine (1.05–1.1 equivalents) ensures complete conversion of oleyl bromide, preventing residual halide contamination.

Reaction Conditions

-

Temperature : 25–40°C (room temperature to mild heating). Elevated temperatures accelerate the reaction but risk side products from halide degradation.

-

Duration : 24–72 hours, depending on solvent polarity and agitation efficiency.

-

Agitation : Mechanical stirring or sonication enhances reagent interaction, particularly in viscous phases caused by the oleyl chain.

Table 1: Optimized Quaternization Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 30°C | Maximizes rate without side reactions |

| Solvent | Ethanol | Balances solubility and reactivity |

| Amine:Halidе Ratio | 1.1:1 | Ensures >95% conversion |

| Reaction Time | 48 hours | Completes nucleophilic substitution |

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness, safety, and scalability. Patents describe batch processes in stainless steel reactors equipped with reflux condensers and distillation units.

Large-Scale Mixing and Heating

Byproduct Management

Table 2: Industrial Production Metrics

| Metric | Value | Notes |

|---|---|---|

| Batch Size | 1,000 kg | Typical per run |

| Yield | 88–92% | After purification |

| Purity | ≥98% | HPLC-confirmed |

Purification and Isolation Techniques

Crude oleyl dimethyl ethyl ammonium bromide often contains unreacted starting materials, solvents, and inorganic salts. Patent methods emphasize recrystallization and solvent extraction.

Recrystallization

Solvent Extraction

Table 3: Purity Enhancement via Recrystallization

| Cycle | Purity (%) | Yield Loss (%) |

|---|---|---|

| 1 | 95.2 | 12 |

| 2 | 98.7 | 8 |

| 3 | 99.5 | 5 |

Comparative Analysis of Synthetic Routes

Solvent-Free Synthesis

Recent advancements explore solvent-free conditions to reduce environmental impact. In one approach, dimethyl ethylamine and oleyl bromide are heated to 60°C without solvent, achieving 85% yield in 24 hours. However, viscosity challenges limit scalability.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 60°C) reduces reaction time to 4 hours with 89% yield. This method remains experimental due to high equipment costs.

Table 4: Method Comparison

| Method | Yield (%) | Time (h) | Scalability |

|---|---|---|---|

| Conventional | 92 | 48 | High |

| Solvent-Free | 85 | 24 | Moderate |

| Microwave | 89 | 4 | Low |

Quality Control and Analytical Validation

Spectroscopic Characterization

Chromatographic Analysis

-

HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

-

Elemental Analysis : Calculated (C: 65.41%, H: 11.45%, N: 3.47%) vs. observed (C: 65.38%, H: 11.43%, N: 3.45%).

Challenges and Optimization Opportunities

Oleyl Bromide Stability

The unsaturated oleyl chain is prone to oxidation during storage. Solutions include:

Q & A

Basic: What are the standard synthetic routes for oleyl dimethyl ethyl ammonium bromide, and how are intermediates characterized?

Answer:

Oleyl dimethyl ethyl ammonium bromide is typically synthesized via quaternization reactions. A common method involves reacting oleylamine with ethyl bromide in the presence of a methylating agent (e.g., methyl iodide) under controlled pH and temperature. Key intermediates, such as oleyl dimethyl ethylamine, are characterized using FTIR (to confirm N–H bond disappearance and quaternary N⁺ formation) and ¹H/¹³C NMR (to verify alkyl chain substitution patterns and ethyl/methyl group integration) . Purity is assessed via elemental analysis or HPLC with charged aerosol detection (CAD) to quantify residual solvents or unreacted precursors .

Basic: How does the surfactant behavior of oleyl dimethyl ethyl ammonium bromide differ in aqueous vs. organic phases?

Answer:

In aqueous phases, the compound forms micelles above its critical micelle concentration (CMC), which can be determined using conductivity measurements or fluorescence spectroscopy (e.g., pyrene probe method). In organic phases, it acts as a reverse micelle template, enabling nanoparticle synthesis. Phase behavior is influenced by chain length (C18:1 unsaturation in oleyl) and counterion (Br⁻) effects, which are studied via dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) .

Advanced: How can researchers resolve contradictions in antimicrobial efficacy data for this surfactant across different microbial strains?

Answer:

Discrepancies often arise from strain-specific membrane lipid composition (e.g., Gram-positive vs. Gram-negative bacteria) or experimental conditions (e.g., ionic strength affecting Br⁻ counterion activity). A systematic approach includes:

- Minimum inhibitory concentration (MIC) assays under standardized CLSI protocols.

- Membrane permeability studies using fluorescent dyes (e.g., propidium iodide) to correlate surfactant concentration with membrane disruption kinetics.

- Zeta potential measurements to assess electrostatic interactions between the cationic surfactant and microbial surfaces .

Advanced: What experimental strategies optimize the use of oleyl dimethyl ethyl ammonium bromide in AGET ATRP polymerization systems?

Answer:

In AGET ATRP (Activators Generated by Electron Transfer Atom Transfer Radical Polymerization), this surfactant stabilizes emulsions by reducing interfacial tension. Optimization involves:

- Surfactant-to-monomer ratio screening to balance colloidal stability and polymerization rate.

- Redox potential tuning (e.g., ascorbic acid concentration) to maintain Cu⁺/Cu²⁺ equilibrium.

- Kinetic modeling to predict molecular weight distributions using gel permeation chromatography (GPC) and chain-end fidelity analysis via MALDI-TOF .

Advanced: How can computational modeling predict the self-assembly behavior of this surfactant with biomolecules like zein proteins?

Answer:

Molecular dynamics (MD) simulations are used to model hydrophobic interactions between the oleyl chain and zein’s nonpolar residues. Key steps include:

- Force field parameterization (e.g., CHARMM36 for lipids/proteins).

- Free energy calculations (e.g., umbrella sampling) to quantify binding affinities.

- Validation via experimental techniques like circular dichroism (CD) to monitor protein conformational changes and isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Basic: What analytical techniques are critical for assessing environmental persistence of oleyl dimethyl ethyl ammonium bromide?

Answer:

- High-resolution mass spectrometry (HRMS) to detect degradation products (e.g., oleyl alcohol or ethyl dimethylamine).

- Biodegradation assays (e.g., OECD 301F) under aerobic/anaerobic conditions.

- Toxicity profiling using Daphnia magna or algal growth inhibition tests to evaluate ecotoxicological impacts .

Advanced: What role does the oleyl chain’s unsaturation play in modifying micellar morphology?

Answer:

The cis double bond at the C9 position (omega-9) introduces kinks in the alkyl chain, reducing packing efficiency and lowering the CMC. This increases micelle curvature, favoring smaller aggregates, as observed via cryo-TEM and SAXS . Unsaturation also enhances fluidity, enabling temperature-responsive applications (e.g., drug delivery) .

Advanced: How can metabolic engineering produce oleyl dimethyl ethyl ammonium bromide biosynthetically?

Answer:

Recombinant E. coli or Yarrowia lipolytica strains are engineered to express fatty acid desaturases (e.g., Δ9-desaturase for oleyl chain) and amine methyltransferases. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.